

Spectroscopic Characterization of 3,6-Dichloropyridazine-4-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3,6-Dichloropyridazine-4-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3,6-Dichloropyridazine-4-carbonitrile**. Due to the limited availability of experimentally derived spectra in public databases, this document presents a compilation of predicted and expected spectroscopic values based on the compound's structure, alongside detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this molecule in drug development and other scientific endeavors.

Compound Information

Parameter	Value
Chemical Name	3,6-Dichloropyridazine-4-carbonitrile
CAS Number	35857-93-3
Molecular Formula	C ₅ HCl ₂ N ₃
Molecular Weight	173.99 g/mol
Monoisotopic Mass	172.9547524 Da
Melting Point	105-106 °C

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3,6-Dichloropyridazine-4-carbonitrile** based on its chemical structure and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0 - 8.5	Singlet (s)	1H	Pyridazine H-5

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~155 - 160	C-3, C-6 (C-Cl)
~130 - 135	C-5 (CH)
~120 - 125	C-4 (C-CN)
~115 - 120	-C≡N

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Weak	Aromatic C-H stretch
~2240 - 2220	Medium	C≡N (nitrile) stretch
~1600 - 1450	Medium	Aromatic C=C and C=N stretch
~850 - 750	Strong	C-Cl stretch

Mass Spectrometry (MS)

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
~173/175/177	High	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (Molecular ion peaks with isotopic pattern for two chlorine atoms)
Variable	Fragmentation ions (e.g., loss of Cl, CN)	

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

- Sample Preparation: A sample of 5-10 mg of **3,6-Dichloropyridazine-4-carbonitrile** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used to acquire the ^1H spectrum.
 - Key parameters such as the spectral width, acquisition time, and relaxation delay are optimized to ensure good signal-to-noise and resolution.
 - The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence is used to acquire the ^{13}C spectrum, which results in single lines for each unique carbon atom.
 - A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase correction and baseline correction are applied to the spectrum. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of the solid **3,6-Dichloropyridazine-4-carbonitrile** sample is placed directly onto the ATR crystal.

- Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.
- Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental contributions.
- Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The infrared spectrum of the sample is then recorded.
- Data Acquisition: The spectrum is typically acquired over the mid-infrared range (e.g., 4000-400 cm^{-1}). Multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

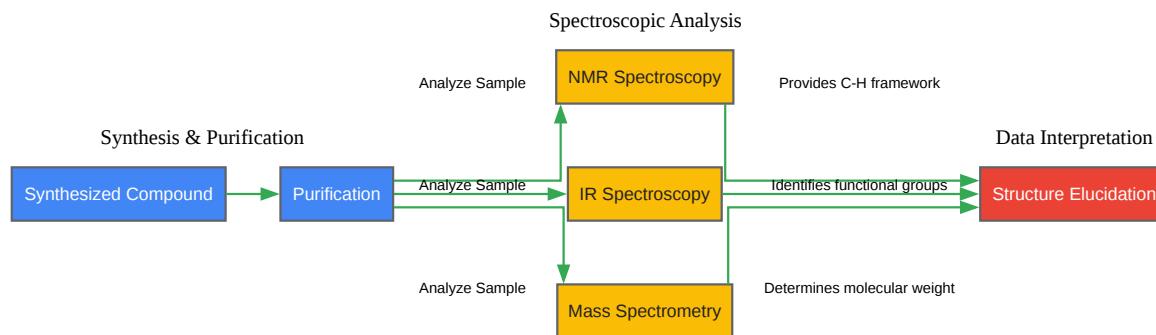
Methodology (Electron Ionization - EI):

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[\text{M}]^+$).
- Fragmentation: The high energy of the ionization process often causes the molecular ion to be unstable, leading to its fragmentation into smaller, charged fragments.
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value.

- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion.

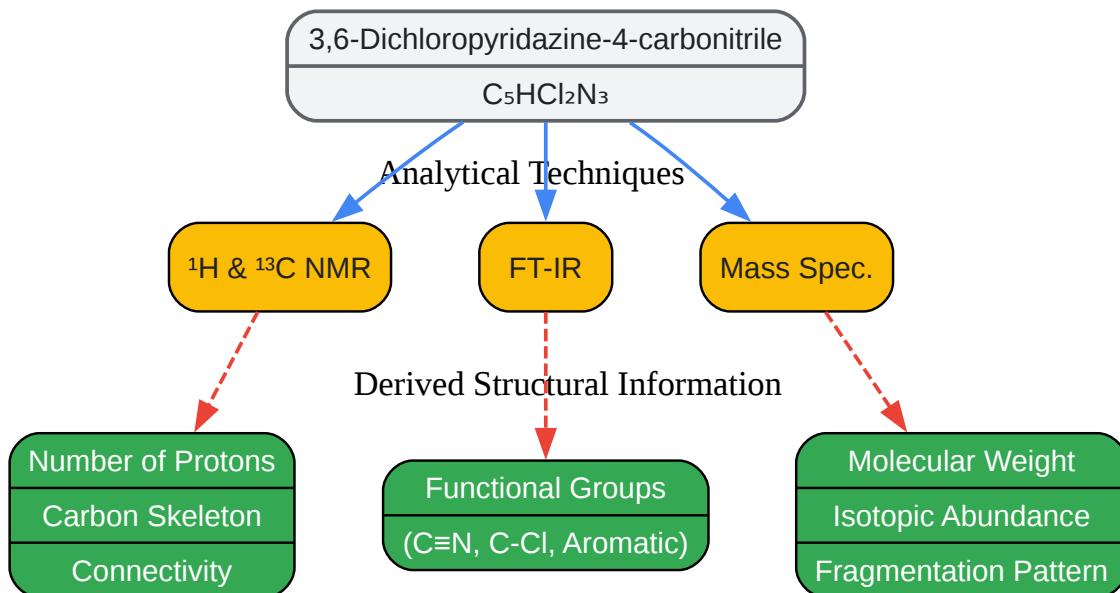
Workflow and Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the spectroscopic techniques and the derived structural information.



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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.



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Caption: Relationship between spectroscopic techniques and the structural information they provide.

- To cite this document: BenchChem. [Spectroscopic Characterization of 3,6-Dichloropyridazine-4-carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313932#3-6-dichloropyridazine-4-carbonitrile-spectroscopic-data-nmr-ir-ms>

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